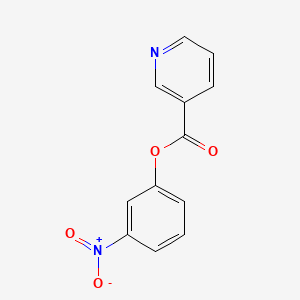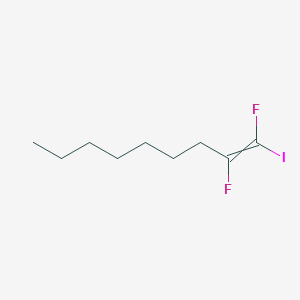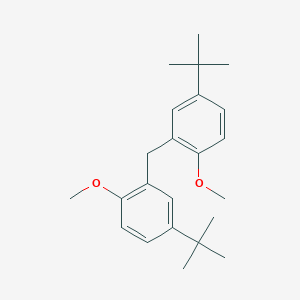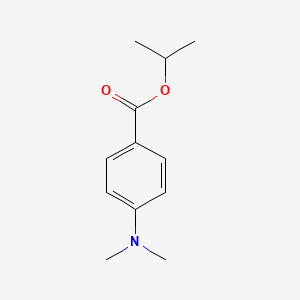
3-Nitrophenyl pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitrophenyl pyridine-3-carboxylate is an organic compound that belongs to the class of nitroaromatic esters It is characterized by the presence of a nitro group (-NO2) attached to a phenyl ring, which is further connected to a pyridine ring through a carboxylate ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitrophenyl pyridine-3-carboxylate typically involves the esterification of 3-nitrophenol with pyridine-3-carboxylic acid. One common method is the use of pyridine-3-carboxylic anhydride as a condensing reagent in the presence of 4-(dimethylamino)pyridine as an activator . This reaction proceeds under mild conditions and yields the desired ester in good to high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-Nitrophenyl pyridine-3-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles such as fluoride anion via nucleophilic aromatic substitution.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium fluoride or potassium fluoride in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Formation of 3-fluoropyridine-4-carboxylate derivatives.
Reduction: Formation of 3-aminophenyl pyridine-3-carboxylate.
Oxidation: Formation of quinone derivatives or other oxidized products.
Scientific Research Applications
3-Nitrophenyl pyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Nitrophenyl pyridine-3-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify proteins or DNA, leading to biological effects. Additionally, the pyridine ring can participate in hydrogen bonding and π-π interactions with molecular targets, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
3-Nitrophenyl pyridine-4-carboxylate: Similar structure but with the carboxylate group at the 4-position of the pyridine ring.
3-Nitrophenyl benzoate: Similar structure but with a benzoate ester instead of a pyridine carboxylate ester.
3-Nitrophenyl acetate: Similar structure but with an acetate ester instead of a pyridine carboxylate ester.
Uniqueness
3-Nitrophenyl pyridine-3-carboxylate is unique due to the presence of both a nitro group and a pyridine ring, which can impart distinct chemical and biological properties
Properties
CAS No. |
92414-00-1 |
|---|---|
Molecular Formula |
C12H8N2O4 |
Molecular Weight |
244.20 g/mol |
IUPAC Name |
(3-nitrophenyl) pyridine-3-carboxylate |
InChI |
InChI=1S/C12H8N2O4/c15-12(9-3-2-6-13-8-9)18-11-5-1-4-10(7-11)14(16)17/h1-8H |
InChI Key |
QAGODYZWUHCJQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CN=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[Azepan-1-yl(aziridin-1-yl)phosphoryl]azepane](/img/structure/B14344864.png)


![2,2,3,3,4,4,5,5,6,6-Decafluoro-1-[2,3,4,5-tetrafluoro-6-(trifluoromethyl)phenyl]piperidine](/img/structure/B14344877.png)

![2,2'-[(4-Amino-6-chloro-1,3-phenylene)disulfonyl]di(ethan-1-ol)](/img/structure/B14344893.png)


![2-[(2-Methyloxiran-2-yl)methyl]oxolane](/img/structure/B14344909.png)


![2',4,4',6-Tetramethyl-6'-nitro[1,1'-biphenyl]-2-amine](/img/structure/B14344925.png)
![2-Propenamide, 2-[(diethylamino)methyl]-N,N-diethyl-](/img/structure/B14344933.png)

